tert-Butyl 7-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate
Overview
Description
The compound “tert-Butyl 7-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidine]-1’-carboxylate” is a complex organic molecule . It belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a spiro[benzo[e][1,3]oxazine-2,4’-piperidine] core structure . Both molecules have a planar conjugated heteronucleus with a marked tendency to form intra- and intermolecular hydrogen bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 333.38 . It’s a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors has been reported, highlighting the formation of a unique N-2 tert-butyl pyrazolospirolactam core through a streamlined 10-step synthesis. The synthesis involved key steps like regioselective pyrazole alkylation, Curtius rearrangement, and a Parham-type cyclization, showcasing the compound's potential as a novel ACC inhibitor (Huard et al., 2012).
Antihypertensive Activity
A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, including tert-Butyl 7-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate, was prepared and evaluated for antihypertensive activity. The most active compound exhibited potential central and peripheral mechanisms, indicating the medical relevance of these compounds (Clark et al., 1983).
Chemical Synthesis and Characterization
The compound has been synthesized and characterized through various techniques, highlighting its importance as an intermediate for the synthesis of biologically active compounds. The synthesis involved amination, using cost-effective reagents, signifying its utility in medicinal chemistry (Liu Ya-hu, 2010).
Synthesis of Halo-Substituted Derivatives
The compound has been used in the synthesis of novel halo-substituted pyrazolo[5,1-c][1,2,4]triazines. This synthesis involved innovative methods such as diazotization and reaction with tert-butyl nitrite in the presence of trimethylsilyl halides. The derivatives showed potential applications in various fields, highlighting the versatility of the compound (Ivanov et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 7-amino-4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)19-14(21)12-5-4-11(18)10-13(12)23-17/h4-5,10H,6-9,18H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZKSYPIWAYGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855929 | |
Record name | tert-Butyl 7-amino-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192355-14-8 | |
Record name | tert-Butyl 7-amino-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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